Chevalone B

概要

説明

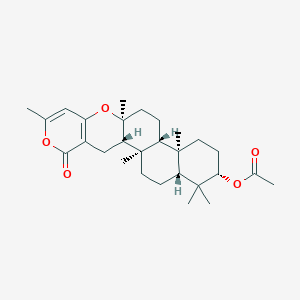

Chevalone Bは、海洋スポンジ関連菌Aspergillus similanensisのエチル酢酸抽出物から単離されたメローテルペノイド化合物です。 グラム陽性菌およびグラム陰性菌、Candida albicans、および環境からの多剤耐性菌に対して有意な抗菌活性を示しています 。 This compoundの構造は、1Dおよび2D NMR分光法によって確認されました .

準備方法

合成経路と反応条件: Chevalone Bは、一般的に化学的に合成されるのではなく、天然源から単離されます。主な供給源は、海洋スポンジ関連菌Aspergillus similanensisです。 抽出プロセスでは、エチル酢酸を使用して菌培養物から化合物を取得します .

工業生産方法: 現在、this compoundの大規模な工業生産方法は存在しません。 この化合物は、主に菌培養物からの抽出によって研究室で生産されています .

化学反応の分析

Biocatalytic Oxidation and Structural Rearrangement

Fungal meroditerpenoids undergo enzymatic oxidation to form derivatives with modified biological activities. For example:

-

C-3 Oxidation : The alcohol dehydrogenase OlcF' catalyzes the oxidation of Chevalone E's C-3 hydroxy group to a carbonyl, yielding Chevalone F (Figure 1A, ). This reaction is critical for subsequent hemiacetal or spirolactone formation.

-

Hemiacetal Formation : The C-20 hydroxy group in oxidized analogues reacts non-enzymatically with the C-3 carbonyl to form a six-membered hemiacetal bridge (e.g., Chevalone N, ).

| Reaction Type | Enzyme Involved | Product | Key Structural Feature |

|---|---|---|---|

| Alcohol dehydrogenation | OlcF' | Chevalone F (C-3 keto) | Carbonyl at C-3 |

| Non-enzymatic cyclization | N/A | Chevalone N | Hemiacetal bridge (A-ring) |

Cytochrome P450-Mediated Modifications

Co-expression of cytochrome P450 genes (e.g., cle2 and cle4) enables multi-step oxidative transformations:

-

C-20 Hydroxylation : Cle2 introduces a hydroxy group at C-20, facilitating further oxidation or cyclization (Figure 2B, ).

-

Synergistic Oxidation : Cle4 hydroxylates C-12 or C-14, producing derivatives like Chevalones O and P, which are C-3 keto analogues of earlier intermediates ( ).

Key Reaction Pathways :

-

Cle2 Pathway :

Chevalone E → C-20 hydroxylation → OlcF'-mediated C-3 oxidation → hemiacetal formation → Chevalone N. -

Cle4 Pathway :

Chevalone E → C-12/C-14 hydroxylation → OlcF' oxidation → Chevalones O/P ( ).

Chemical Derivatization Strategies

Non-enzymatic methods expand structural diversity:

-

Spirolactone Synthesis : Hemiacetal intermediates undergo acid-catalyzed lactonization to form spirolactones (e.g., 15-deoxyoxalicines, ).

-

Radical-Mediated Reactions : Silica particles induce oxidation of thiol-containing biomolecules to disulfides via surface-bound silyloxy radicals ( ). While not directly tested on chevalones, similar mechanisms could apply to sulfur-containing derivatives.

Biological Implications of Structural Modifications

Derivatized chevalones exhibit enhanced bioactivity:

-

Synergistic Anticancer Effects : Chevalone analogues combined with doxorubicin show improved inhibition of MDA-MB-231 breast cancer cell viability ( ).

-

Antiviral Potential : Structural complexity enables interaction with viral enzymes (e.g., NS5 methyltransferase), though specific data for Chevalone B remains unexplored ().

Analytical Methods for Reaction Monitoring

Studies employ advanced techniques to track reaction kinetics and products:

科学的研究の応用

Antimicrobial Activity

Chevalone B exhibits notable antimicrobial properties, albeit with relatively weak efficacy compared to other compounds in its class.

- Activity Against Bacteria : In studies, this compound demonstrated minimal antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . This suggests potential but limited use as an antibacterial agent.

- Synergistic Effects : While this compound alone shows weak antibacterial properties, its potential synergistic effects with other antibiotics have been noted. For example, it may enhance the activity of certain antibiotics against resistant strains .

Cytotoxicity and Anticancer Properties

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

- Cytotoxic Activity : The compound has shown significant cytotoxicity against KB (human oral epidermoid carcinoma) and NCI-H187 (human small cell lung cancer) cells, with IC50 values of 2.9 µg/mL and 9.8 µg/mL, respectively . This indicates a strong potential for use in cancer therapeutics.

- Combination Therapies : Research has indicated that this compound can be effective when used in combination with other chemotherapeutic agents. For instance, it has been observed to enhance the cytotoxic effects of doxorubicin on breast cancer cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent derivatives:

- Chemical Derivatization : Recent studies have focused on chemically modifying this compound to create analogues with improved biological activities. These modifications aim to enhance its efficacy against cancer cells and bacteria while reducing toxicity .

- Crystallographic Studies : The crystallographic data and absolute stereochemistry of this compound have been determined, providing insights into its molecular structure that can inform future modifications and applications .

Case Studies

Several case studies highlight the applications of this compound in research:

- Study on Antimicrobial Compounds : A comprehensive study involving various marine-derived fungi reported on the antimicrobial properties of this compound alongside other meroterpenoids. The findings suggest that while this compound exhibits weaker activity, it contributes to a broader spectrum of antimicrobial agents derived from marine sources .

- Research on Cancer Cell Lines : In vitro studies have demonstrated that this compound effectively inhibits cell viability in multiple cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

作用機序

Chevalone Bは、細菌と真菌の細胞膜の完全性を破壊することによって抗菌効果を発揮します。この破壊は、細胞溶解と死につながります。 関与する正確な分子標的と経路はまだ調査中ですが、this compoundは膜脂質とタンパク質と相互作用すると考えられています .

類似化合物との比較

Chevalone Bは、Chevalone A、Chevalone C、Chevalone Eなどの化合物を含む、より大きなメローテルペノイドファミリーの一部です 。これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と生物活性は異なります。たとえば:

Chevalone A: 抗マラリア活性で知られています。

Chevalone C: 抗マイコバクテリア活性を示します。

Chevalone E: メチシリン耐性Staphylococcus aureusに対するオキサシリンの抗生物質効果を高めます

生物活性

Chevalone B is a meroterpenoid compound derived from the fungus Eurotium chevalieri, notable for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is part of a larger family of chevalones, which are characterized by their complex structures. The compound has been isolated from various fungal sources, particularly marine-derived fungi. Its structural features contribute to its biological activities, making it a subject of interest in pharmacological research.

1. Cytotoxic Effects

This compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it has IC50 values of:

| Cell Line | IC50 (µg/ml) |

|---|---|

| Lung carcinoma cells | 3.9 |

| Epidermal carcinoma cells | 2.9 |

| Breast cancer cell line (MDA-MB-231) | Synergistic with doxorubicin |

These findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents, potentially leading to improved treatment outcomes for cancer patients .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against antibiotic-resistant strains. Notably, Chevalone E, a related compound, has shown synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) . This synergy highlights the potential for this compound and its analogs in combating resistant bacterial infections.

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that its cytotoxic effects may be mediated through apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in pathogens. Further research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Synergistic Effects : A study found that this compound enhances the cytotoxic effect of doxorubicin in breast cancer cells, indicating a potential for combination therapies in oncology .

- Antimicrobial Synergy : Research demonstrated that Chevalone E can enhance the activity of antibiotics against resistant strains, suggesting that this compound may share similar properties .

特性

IUPAC Name |

[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLQXSSQAASGV-GPTGPEQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?

A1: this compound is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]

Q2: Does this compound exhibit any biological activity?

A2: While some studies indicate weak antibacterial activity, this compound generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.

Q3: What is known about the structure of this compound?

A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that this compound is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []

Q4: Has the structure of this compound been modified to investigate structure-activity relationships (SAR)?

A4: While the provided research doesn't explicitly detail SAR studies on this compound, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on this compound's activity.

Q5: What analytical techniques are used to characterize and study this compound?

A5: Researchers utilize a combination of techniques for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []

- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of this compound. [, ]

- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。